2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol
CAS No.:
Cat. No.: VC13730807
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15NO3 |
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Molecular Weight | 209.24 g/mol |
IUPAC Name | 2-amino-5-(oxan-4-yloxy)phenol |
Standard InChI | InChI=1S/C11H15NO3/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,13H,3-6,12H2 |
Standard InChI Key | FYNBAEXUQUTEDO-UHFFFAOYSA-N |
SMILES | C1COCCC1OC2=CC(=C(C=C2)N)O |
Canonical SMILES | C1COCCC1OC2=CC(=C(C=C2)N)O |
Introduction
Chemical Structure and Physicochemical Properties
The IUPAC name 2-amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol defines a benzene ring substituted with three distinct groups:
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A hydroxyl group (-OH) at the 1-position (phenolic moiety)
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An amino group (-NH) at the 2-position
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A tetrahydropyran-4-yloxy group (-O-(tetrahydro-2H-pyran-4-yl)) at the 5-position
The tetrahydropyran (THP) ring is a six-membered oxygen-containing heterocycle with four saturated carbons, contributing to the compound’s stereoelectronic profile. Comparative analysis of structurally analogous compounds, such as 4-((tetrahydro-2H-pyran-2-yl)oxy)phenol , reveals that THP ethers often enhance solubility and stability compared to simpler alkoxy substituents. For instance, the THP group in confers a melting point range of 110–115°C and a purity of 98%, suggesting similar thermal and analytical characteristics for the target compound .
The amino group introduces susceptibility to aerial oxidation, necessitating storage under inert conditions .
Synthetic Methodologies
Key Reaction Strategies
The synthesis of 2-amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol likely involves multi-step sequences leveraging protective group chemistry and regioselective functionalization. Insights from asymmetric syntheses of THP-containing compounds provide critical guidance:
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Protection of Phenolic OH:
Mitsunobu reactions or nucleophilic substitutions using THP-derived alcohols could install the tetrahydropyranyl ether. For example, demonstrates THP ether formation via treatment of epoxides with Grignard reagents (e.g., EtMgBr), achieving 78% yield and 99% enantiomeric excess . -
Introduction of Amino Group:
Direct amination via Buchwald-Hartwig coupling or reductive amination of nitro precursors may be employed. In , Pd-catalyzed carbonylation and iodination steps enabled precise functionalization of naphthoate intermediates . -
Deprotection and Final Functionalization:
Acid-catalyzed cleavage of protective groups (e.g., THP deprotection with HCl) is a common strategy, as seen in the synthesis of cyclic N-acyl O-amino phenol derivatives .
Hypothetical Synthesis Pathway
A plausible route involves:
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Selective THP Protection:
React phenol with 4-bromotetrahydropyran under Mitsunobu conditions to form 5-((tetrahydro-2H-pyran-4-yl)oxy)phenol. -
Nitration/Reduction:
Introduce a nitro group at the 2-position via electrophilic aromatic substitution, followed by reduction to -NH using H/Pd-C. -
Purification:
Chromatographic separation (e.g., silica gel with EtOAc/hexanes) yields the final product.
Reactivity and Functionalization
The compound’s reactivity is governed by three key sites:
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Phenolic OH: Participates in hydrogen bonding and electrophilic substitutions.
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Amino Group: Prone to acylation, alkylation, and Schiff base formation.
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THP Ether: Resistant to basic conditions but cleavable under acidic hydrolysis.
Comparative studies of THP-protected phenols ( ) highlight stability in neutral and alkaline environments, making them suitable for stepwise syntheses . The amino group’s nucleophilicity enables conjugation with carbonyl compounds, as demonstrated in , where HATU-mediated couplings achieved 90% efficiency .
Industrial and Research Applications
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Pharmaceutical Intermediates:
The compound’s amine and ether functionalities make it a versatile precursor for antitumor or antimicrobial agents. -
Materials Science:
Phenolic-THP hybrids could stabilize polymers or act as ligands in catalytic systems.
Challenges and Future Directions
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Synthetic Optimization:
Improving regioselectivity in amination and reducing protective group steps are critical. -
Biological Profiling:
In vitro assays against bacterial/viral targets and cytotoxicity studies are needed. -
Computational Modeling: DFT studies could predict reactivity hotspots and guide derivative design.
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